molecular formula C18H15NO6S B15357947 N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide

N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide

Cat. No.: B15357947
M. Wt: 373.4 g/mol
InChI Key: IPIIVFKXKKCYMR-UHFFFAOYSA-N
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Description

N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide is a chromen-4-one derivative featuring a methylsulfonylphenyl substituent at the 2-position and an acetamide group at the 6-position.

Properties

Molecular Formula

C18H15NO6S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide

InChI

InChI=1S/C18H15NO6S/c1-10(20)19-12-5-8-15-14(9-12)16(21)17(22)18(25-15)11-3-6-13(7-4-11)26(2,23)24/h3-9,22H,1-2H3,(H,19,20)

InChI Key

IPIIVFKXKKCYMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Chromen-4-One Derivatives with Varied Phenyl Substituents

Compound : N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide ()

  • Structural Differences : The phenyl group at the 2-position bears a methoxy (OCH₃) group instead of methylsulfonyl (SO₂CH₃).
  • Impact on Properties: Electron Effects: Methoxy is electron-donating, contrasting with the electron-withdrawing methylsulfonyl group. Solubility: Methoxy may increase lipophilicity compared to the polar sulfonyl group.
  • Synthesis : Similar synthetic routes (e.g., acetylation of hydroxyl groups) are likely, though recrystallization solvents and reaction conditions may differ.

Table 1: Comparison of Chromen-4-One Derivatives

Compound Substituent (2-position) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-methylsulfonylphenyl ~357.4 (estimated) SO₂CH₃, acetamide, chromen-4-one
N-[3-hydroxy-2-(4-methoxyphenyl)... 4-methoxyphenyl ~339.3 (estimated) OCH₃, acetamide, chromen-4-one

Pyridazinone-Based Acetamide Derivatives ()

Compounds :

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Structural Differences :

  • Core Structure: Pyridazinone (1,2-diazine) vs. chromen-4-one.
  • Substituents : Bromophenyl and methoxybenzyl groups vs. methylsulfonylphenyl.

Sulfamoyl and Benzothiazole Acetamides

Compound () : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide

  • Structural Differences : Sulfamoyl group linked to tetrahydrofuran vs. methylsulfonylphenyl.
  • Synthesis : Utilizes acetylation of sulfanilyl chloride with triethylamine, yielding a product with distinct NMR profiles (e.g., δ 10.33 ppm for NH).
  • Physical Properties : Higher melting point (174–176°C) compared to the target compound (unreported), likely due to hydrogen bonding from sulfamoyl.

Benzothiazole Derivatives () :

  • Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Structural Differences : Benzothiazole core vs. chromen-4-one; trifluoromethyl (CF₃) substituent.

Chloro-Substituted Acetamides ()

Compounds : 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide and analogs

  • Structural Differences : Chloro substituent on acetamide vs. unsubstituted acetamide in the target compound.
  • Prioritization in structural studies highlights the significance of minor substituent changes.

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